BDPTMRmaleimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

BDPTMRmaleimide is synthesized through a series of chemical reactions involving borondipyrromethene and maleimide derivatives. The maleimide group can react with thiol groups to form thioester bonds between pH 6.5 to 7.5 . The preparation method for in vivo applications involves dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .

化学反応の分析

BDPTMRmaleimide undergoes several types of chemical reactions:

Thiol-Maleimide Reaction: This is a Michael addition reaction where the maleimide acts as the Michael acceptor and the thiolate as the Michael donor.

Polymerization: Maleimides can polymerize above 175°C, but this reaction does not proceed at 120°C without the presence of catalysts.

Hydrolysis: Maleimides can undergo hydrolysis to form malic amides.

科学的研究の応用

BDPTMRmaleimide has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Commonly used in protein labeling and imaging due to its ability to conjugate with thiol groups in proteins.

Medicine: Utilized in drug delivery systems and bioimaging.

Industry: Employed in the development of advanced materials and sensors.

作用機序

The mechanism of action of BDPTMRmaleimide involves its ability to form stable thioester bonds with thiol groups in proteins. This conjugation is highly selective and efficient, making it ideal for bioconjugation applications . The maleimide group reacts with the thiol group through a Michael addition reaction, forming a stable thiosuccinimide complex .

類似化合物との比較

BDPTMRmaleimide is unique due to its high fluorescence quantum yield and stability. Similar compounds include:

N-Ethylmaleimide: A sulfhydryl reagent used in biochemical studies.

Maleimide: A building block in organic synthesis with applications in bioconjugation.

Bismaleimides: Used in thermoset polymer chemistry as crosslinking reagents.

This compound stands out due to its specific application in the TAMRA channel and its high efficiency in forming stable conjugates with thiol groups.

生物活性

BDP TMR maleimide is a fluorescent compound that is part of the borondipyrromethene (BODIPY) family, known for its high quantum yield and photostability. This compound is primarily utilized as a fluorescent probe in various biological applications, particularly in the study of protein interactions, cellular dynamics, and live-cell imaging. Its unique properties make it an essential tool in molecular biology and biochemistry.

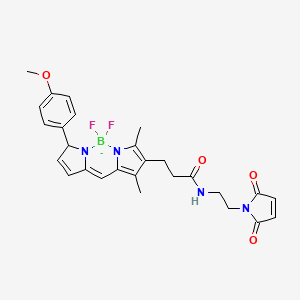

- Molecular Formula : C27H27BF2N4O4

- Molecular Weight : 520.34 g/mol

- Excitation Wavelength : 545 nm

- Emission Wavelength : 570 nm

- Solubility : Soluble in dichloromethane, dimethylformamide, and dimethyl sulfoxide

BDP TMR maleimide appears as a purple powder and exhibits a high quantum yield of 0.95, which enhances its effectiveness in fluorescence-based assays.

BDP TMR maleimide reacts selectively with thiol groups through a Michael addition reaction, making it particularly useful for labeling proteins that contain cysteine residues. This reactivity allows researchers to track protein localization and interactions within biological systems using techniques such as fluorescence microscopy and spectroscopy .

Applications in Biological Research

- Fluorescence Microscopy : BDP TMR maleimide is extensively used in fluorescence microscopy to visualize proteins and other biomolecules in live cells. Its high brightness and stability make it suitable for long-term imaging studies.

- Protein-Protein Interactions : The compound facilitates the study of protein interactions through Förster resonance energy transfer (FRET) assays. By labeling one protein with BDP TMR maleimide and another with a different fluorophore, researchers can monitor dynamic interactions in real time .

- Cellular Processes Monitoring : BDP TMR maleimide has been employed to monitor various cellular processes, including apoptosis and receptor-ligand interactions. These applications provide insights into cellular mechanisms and signaling pathways .

- Live-Cell Imaging : The compound's ability to label thiol-containing proteins enables researchers to perform live-cell imaging, allowing for the observation of cellular dynamics without disrupting cellular integrity .

Study 1: Monitoring Thiol Levels in Live Cells

In a study published in Nature Communications, researchers used BDP TMR maleimide to detect glutathione (GSH) levels in live cells. The probe demonstrated a significant increase in fluorescence intensity upon reaction with GSH, allowing for sensitive detection of thiol levels within the cellular environment .

Study 2: Protein Interaction Dynamics

Another investigation focused on the dynamics of protein interactions within the endoplasmic reticulum (ER). Using FRET with BDP TMR maleimide, researchers were able to characterize the binding kinetics between nascent proteins and chaperones, revealing critical insights into protein biogenesis and targeting mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes key properties of BDP TMR maleimide compared to other fluorescent probes:

| Compound Name | Molecular Formula | Quantum Yield | Unique Features |

|---|---|---|---|

| BDP TMR Maleimide | C27H27BF2N4O4 | 0.95 | High stability; specific for TAMRA channel |

| BDP FL Maleimide | C27H27BF2N4O4 | 0.98 | Higher fluorescence quantum yield |

| Cy3 Maleimide | C22H21ClN2O3S | N/A | Commonly used in RNA labeling |

| Alexa Fluor 555 Maleimide | C22H24N2O5S | N/A | Broad application range; higher stability |

BDP TMR maleimide stands out due to its specific excitation/emission profile tailored for TAMRA applications, making it particularly advantageous for experiments requiring precise fluorescence detection in biological systems .

特性

分子式 |

C27H28BF2N4O4- |

|---|---|

分子量 |

521.3 g/mol |

IUPAC名 |

3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C27H28BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16,23H,9,11,14-15H2,1-3H3,(H,31,35)/q-1 |

InChIキー |

UJSNHISRYBMESS-UHFFFAOYSA-N |

正規SMILES |

[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCN4C(=O)C=CC4=O)C)C5=CC=C(C=C5)OC)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。